![molecular formula C11H17NO2 B7461112 2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
2-[4-(Ethylaminomethyl)phenoxy]ethanol
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Overview
Description
2-[4-(Ethylaminomethyl)phenoxy]ethanol, also known as ABE, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. ABE is a derivative of epichlorohydrin, which is commonly used in the production of epoxy resins. ABE has been found to have a range of biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylaminomethyl)phenoxy]ethanol is not fully understood, but it is thought to act as a crosslinking agent by forming covalent bonds between polymer chains. 2-[4-(Ethylaminomethyl)phenoxy]ethanol has also been shown to interact with biological molecules, such as proteins and DNA, which may contribute to its biological effects.
Biochemical and Physiological Effects
2-[4-(Ethylaminomethyl)phenoxy]ethanol has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 2-[4-(Ethylaminomethyl)phenoxy]ethanol has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases. Additionally, 2-[4-(Ethylaminomethyl)phenoxy]ethanol has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(Ethylaminomethyl)phenoxy]ethanol in laboratory experiments is its relatively simple synthesis method. 2-[4-(Ethylaminomethyl)phenoxy]ethanol is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of using 2-[4-(Ethylaminomethyl)phenoxy]ethanol is its potential toxicity. Further research is needed to determine the safety of 2-[4-(Ethylaminomethyl)phenoxy]ethanol and its potential side effects.
Future Directions
There are many potential future directions for research on 2-[4-(Ethylaminomethyl)phenoxy]ethanol. One area of interest is its use in the development of new materials, such as biodegradable polymers. 2-[4-(Ethylaminomethyl)phenoxy]ethanol could also be studied for its potential use in the treatment of diseases, such as cancer and Alzheimer's disease. Additionally, 2-[4-(Ethylaminomethyl)phenoxy]ethanol could be studied for its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Further research is needed to fully understand the potential applications of 2-[4-(Ethylaminomethyl)phenoxy]ethanol and its mechanism of action.
Synthesis Methods
2-[4-(Ethylaminomethyl)phenoxy]ethanol can be synthesized through a multi-step process starting with the reaction of epichlorohydrin with ethylenediamine to form 2-(2-aminoethyl)oxazolidine. This intermediate can then be reacted with 4-(chloromethyl)phenol to form 2-[4-(Ethylaminomethyl)phenoxy]ethanol. The synthesis of 2-[4-(Ethylaminomethyl)phenoxy]ethanol is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
2-[4-(Ethylaminomethyl)phenoxy]ethanol has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a crosslinking agent for the production of polymer materials. 2-[4-(Ethylaminomethyl)phenoxy]ethanol has been shown to improve the mechanical properties of polymers and increase their resistance to heat and chemicals. 2-[4-(Ethylaminomethyl)phenoxy]ethanol has also been studied for its potential use in drug delivery systems. Its ability to form stable complexes with drugs and its biocompatibility make it a promising candidate for use in targeted drug delivery.
properties
IUPAC Name |
2-[4-(ethylaminomethyl)phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-12-9-10-3-5-11(6-4-10)14-8-7-13/h3-6,12-13H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAJZKDDKOJNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Ethylaminomethyl)phenoxy]ethanol |
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